7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The presence of a bromine atom at the 7th position and an isopropyl group at the 1st position further defines its chemical identity. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable brominated compound in the presence of a base. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
7-Bromo-1H-imidazo[4,5-c]pyridine: Lacks the isopropyl group but shares the same core structure.
1-Isopropyl-1H-imidazo[4,5-c]pyridine: Lacks the bromine atom but has the isopropyl group.
7-Chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of both the bromine atom and the isopropyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound for various applications .
Properties
Molecular Formula |
C9H10BrN3 |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
7-bromo-1-propan-2-ylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)13-5-12-8-4-11-3-7(10)9(8)13/h3-6H,1-2H3 |
InChI Key |
DBAFKHMGTMKXME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=CN=CC(=C21)Br |
Origin of Product |
United States |
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